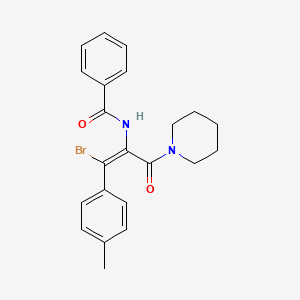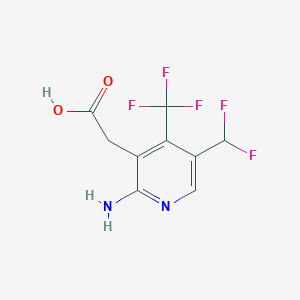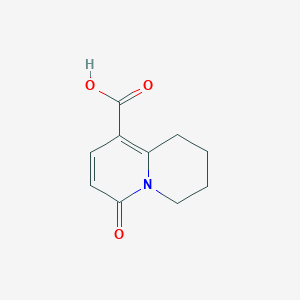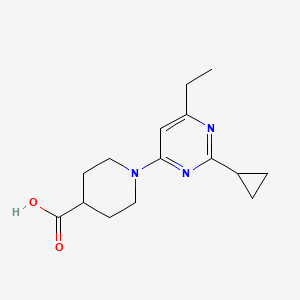
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a phenoxyethyl group, and a methyl group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazole ring to a dihydroimidazole.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce alcohols or dihydroimidazoles.
Aplicaciones Científicas De Investigación
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The phenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate: Similar structure with variations in the position of the ester group.
4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxamide: Similar structure with an amide group instead of an ester.
Uniqueness
Ethyl4-methyl-1-(2-phenoxyethyl)-1H-imidazole-5-carboxylate is unique due to the combination of its ethyl ester, phenoxyethyl, and methyl groups, which confer specific chemical properties and potential biological activities. Its unique structure allows for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
ethyl 5-methyl-3-(2-phenoxyethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)16-11-17(14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
Clave InChI |
VQARYLKZCHDWCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CN1CCOC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(tert-Butoxy)-3-((7-(ethoxycarbonyl)-9-azabicyclo[3.3.1]nonan-3-yl)amino)-2-methyl-4-oxobutan-2-yl tert-butyl oxalate](/img/structure/B11780335.png)



![7-Methylbenzo[d]isoxazol-3-amine](/img/structure/B11780352.png)


![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)


![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)
